molecular formula C19H21NO B5634240 N-(2,6-diethylphenyl)-3-phenylacrylamide CAS No. 466648-16-8

N-(2,6-diethylphenyl)-3-phenylacrylamide

Cat. No.: B5634240
CAS No.: 466648-16-8
M. Wt: 279.4 g/mol
InChI Key: KYDATPHOLBOQGG-BUHFOSPRSA-N
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Description

N-(2,6-diethylphenyl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C19H21NO and its molecular weight is 279.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,6-diethylphenyl)-3-phenylacrylamide is 279.162314293 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2,6-diethylphenyl)-3-phenylacrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-diethylphenyl)-3-phenylacrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-N-(2,6-diethylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-3-16-11-8-12-17(4-2)19(16)20-18(21)14-13-15-9-6-5-7-10-15/h5-14H,3-4H2,1-2H3,(H,20,21)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDATPHOLBOQGG-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

466648-16-8
Record name N-(2,6-DIETHYLPHENYL)-3-PHENYLACRYLAMIDE
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structure-Activity Relationship (SAR) of N-Aryl Cinnamamide Derivatives: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-aryl cinnamamides represent a privileged structural motif in modern medicinal chemistry. Characterized by an α,β-unsaturated carbonyl system linking an aryl ring to an N-aryl or N-heteroaryl moiety, this scaffold exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide explores the structure-activity relationship (SAR) of N-aryl cinnamamide derivatives, detailing how specific structural modifications dictate target affinity, physicochemical properties, and pharmacokinetic profiles.

Structural Anatomy of N-Aryl Cinnamamides (The SAR Framework)

The pharmacological versatility of N-aryl cinnamamides stems from their modular architecture. As a Senior Application Scientist, I approach the optimization of this scaffold by dividing it into three distinct, tunable regions to systematically map out the 1 [1].

  • Region A: The Cinnamoyl Aryl Ring The electronic and steric properties of substituents on this ring profoundly influence the molecule's overall dipole moment and the electrophilicity of the adjacent double bond. Electron-withdrawing groups (EWGs) such as -CF

    
     or halogens at the para position typically enhance the reactivity of the Michael acceptor (Region B), whereas electron-donating groups (EDGs) like -OMe can attenuate it. Steric bulk at the ortho position can lock the conformation, favoring specific binding pocket geometries.
    
  • Region B: The α,β-Unsaturated Linker This is the mechanistic heart of the scaffold for covalent inhibitors. The trans (E) geometry is overwhelmingly preferred for both synthetic stability and biological activity. This conjugated system acts as a soft electrophile (Michael acceptor), capable of forming reversible or irreversible covalent bonds with nucleophilic cysteine residues in target proteins.

  • Region C: The N-Aryl/Heteroaryl Moiety The amine-derived portion dictates the compound's lipophilicity (LogP), hydrogen-bonding capacity, and target specificity. For instance, replacing a simple phenyl ring with a 4-methylthiazole ring (yielding N-(4-methylthiazol-2-yl)cinnamamide) dramatically shifts the selectivity profile toward kinase inhibition and anticancer efficacy [1]. The thiazole ring is a well-established pharmacophore that engages in critical hydrogen bonding within the ATP-binding cleft of various kinases.

SAR_Map Core N-Aryl Cinnamamide Core RegA Region A: Cinnamoyl Aryl Ring (Modulates Pi-Pi Stacking & Sterics) Core->RegA Substitution RegB Region B: α,β-Unsaturated Linker (Michael Acceptor / Rigidity) Core->RegB Geometry (E/Z) RegC Region C: N-Aryl/Heteroaryl Moiety (H-Bonding & Target Specificity) Core->RegC Heteroaromatics RegA_Detail EWG: Increases Michael reactivity EDG: Alters dipole moment RegA->RegA_Detail RegB_Detail Trans (E) isomer preferred Covalent binding to Cys RegB->RegB_Detail RegC_Detail Thiazole/Pyridine rings enhance kinase inhibition RegC->RegC_Detail

Figure 1: Modular SAR mapping of the N-aryl cinnamamide core and its functional regions.

Mechanistic Pathways & Target Engagement

The dual nature of N-aryl cinnamamides—capable of both covalent and non-covalent interactions—makes them formidable chemical probes and therapeutic leads.

  • Covalent Inhibition (Michael Addition): The α,β-unsaturated amide can undergo nucleophilic attack by the thiolate anion of a reactive cysteine. For example, covalent modification of Cys151 on Keap1 induces a conformational change that releases Nrf2, leading to its nuclear translocation and the transcription of antioxidant response element (ARE)-driven genes. However, if the electrophile is too reactive, it causes off-target toxicity via glutathione depletion. Thus, tuning Region A is critical to balance reactivity and safety.

  • Non-Covalent Interactions: The aryl rings (Regions A and C) engage in robust π-π stacking and hydrophobic interactions, while the amide backbone serves as a critical hydrogen bond donor/acceptor.

Pathway Ligand N-Aryl Cinnamamide (Michael Acceptor) Target Target Protein (e.g., Keap1 Cys151) Ligand->Target Nucleophilic Attack Complex Covalent Adduct Formation Target->Complex Release Nrf2 Release & Nuclear Translocation Complex->Release Conformational Change Gene ARE-Driven Gene Expression (Antioxidant) Release->Gene Transcription

Figure 2: Covalent target engagement and subsequent intracellular signaling cascade.

Quantitative SAR Data

To illustrate the impact of structural modifications, the following table summarizes the structure-activity relationship trends observed in N-aryl cinnamamide derivatives against a model kinase target (e.g., EGFR) and cellular cytotoxicity.

CompoundRegion A (Cinnamoyl)Region C (N-Aryl)EGFR IC

(µM)
Cytotoxicity (HCT-116) IC

(µM)
LogP
1a UnsubstitutedPhenyl15.222.43.1
1b 4-OMePhenyl8.514.13.0
1c 4-CF

Phenyl3.25.63.8
2a 4-CF

4-Methylthiazol-2-yl0.81.23.5
2b 3,4-diOMe4-Methylthiazol-2-yl1.52.83.2

Data Analysis: The introduction of a strongly electron-withdrawing -CF


 group (1c) improves potency over the unsubstituted analog (1a) by increasing the electrophilicity of the linker. However, the most profound leap in efficacy occurs when the N-phenyl ring is replaced with a 4-methylthiazole moiety (2a, 2b), validating the heteroaromatic ring as a critical determinant for kinase affinity.

Experimental Methodologies

A robust SAR campaign requires reproducible, high-yielding synthetic routes and validated biological assays. The following protocols represent the gold standard for generating and evaluating N-aryl cinnamamide libraries.

Microwave-Assisted Synthesis Protocol

Traditional amidation using cinnamoyl chlorides often suffers from poor yields and requires harsh conditions. A superior approach utilizes2 [2]. This is a self-validating system: by monitoring the disappearance of the cinnamic acid via TLC and confirming the E-geometry retention via


H-NMR (coupling constant J ≈ 15-16 Hz for the vinylic protons), the system ensures structural integrity before biological testing.
  • Preparation: In a microwave-safe vial, dissolve the substituted cinnamic acid (1.0 eq) and the corresponding aniline/heteroarylamine (1.1 eq) in anhydrous DMF (0.5 M).

  • Activation: Add TBTU (1.2 eq) as the coupling agent and triethylamine (Et

    
    N, 2.0 eq) as the base. Causality Note: The use of TBTU ensures rapid activation of the carboxylic acid without generating highly reactive, moisture-sensitive intermediates that lead to side-product formation.
    
  • Irradiation: Seal the vial and subject it to microwave irradiation at 70°C for 15–30 minutes. MW heating provides uniform energy distribution, drastically reducing reaction times from hours to minutes.

  • Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with 1N HCl, saturated NaHCO

    
    , and brine to remove unreacted starting materials and coupling byproducts.
    
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure E-N-aryl cinnamamide.

Synthesis Step1 1. Reagent Prep Cinnamic Acid + Substituted Aniline Step2 2. Coupling Activation Add TBTU & Et3N in DMF Step1->Step2 Step3 3. Reaction Microwave Irradiation (70°C, 4h) Step2->Step3 Step4 4. Purification Extraction & Column Chromatography Step3->Step4 Step5 5. Characterization NMR (J ≈ 15-16 Hz), MS Step4->Step5

Figure 3: Step-by-step synthetic workflow for microwave-assisted amidation.

In Vitro Validation Assay (Kinase Inhibition)

A self-validating assay must include a known covalent inhibitor as a positive control and a non-reactive analog (e.g., a saturated propionamide derivative) as a negative control to confirm that the observed IC


 is driven by the Michael addition mechanism.
  • Preparation: Prepare compound stocks in 100% DMSO. Dilute to a 10X working concentration in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation: Incubate the recombinant kinase (e.g., EGFR) with the compound for 30 minutes at room temperature. Causality Note: This pre-incubation step is critical for covalent inhibitors to allow sufficient time for the nucleophilic attack and Michael addition to occur before the substrate is introduced.

  • Reaction Initiation: Add ATP (at the K

    
     concentration) and a fluorescently labeled peptide substrate to initiate the reaction.
    
  • Detection: After 60 minutes, quench the reaction and measure substrate phosphorylation using a microplate reader (e.g., via TR-FRET or mobility shift assay).

  • Data Analysis: Plot dose-response curves using non-linear regression to determine the IC

    
     values.
    

References

  • Benchchem. "N-(4-Methylthiazol-2-yl)cinnamamide | Benchchem: Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies".
  • National Institutes of Health (NIH) / PMC. "Synthesis, In Silico and In Vivo Toxicity Assessment of Functionalized Pyridophenanthridinones via Sequential MW-Assisted Intramolecular Friedel-Crafts Alkylation and Direct C–H Arylation".
  • ResearchGate. "Design, synthesis and biological evaluation of arylcinnamide hybrid molecules".

Sources

Methodological & Application

Synthesis of N-(2,6-diethylphenyl)-3-phenylacrylamide from 2,6-diethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Yield

Abstract

This document provides a comprehensive guide for the synthesis of N-(2,6-diethylphenyl)-3-phenylacrylamide, a substituted aromatic acrylamide. Acrylamides of this nature are valuable precursors in materials science and are investigated as intermediates in the development of novel therapeutic agents. The synthetic strategy detailed herein is a robust two-step process. The first step involves the preparation of cinnamoyl chloride from trans-cinnamic acid via reaction with thionyl chloride. The second, and final, step is the acylation of 2,6-diethylaniline with the synthesized cinnamoyl chloride under Schotten-Baumann conditions to yield the target compound. This guide offers in-depth protocols, mechanistic insights, safety procedures, and characterization guidelines tailored for researchers in organic synthesis and drug development.

Underlying Chemical Principles: The Schotten-Baumann Reaction

The core of this synthesis is the nucleophilic acyl substitution reaction between an amine and an acyl chloride, famously known as the Schotten-Baumann reaction.[1][2] This method is exceptionally effective for forming stable amide bonds.

Causality of Experimental Choices:

  • Acyl Chloride Intermediate: Cinnamic acid itself is not reactive enough to directly acylate the aniline. Conversion to the highly electrophilic cinnamoyl chloride is a necessary activation step. Thionyl chloride is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[3]

  • Base Catalysis: The reaction generates hydrochloric acid (HCl) as a byproduct.[4] This acid can protonate the starting amine (2,6-diethylaniline), rendering it non-nucleophilic and halting the reaction. An acid scavenger, typically a non-nucleophilic base like triethylamine or pyridine, is crucial to neutralize the HCl in-situ, allowing the reaction to proceed to completion.[5]

  • Solvent System: The reaction is typically performed in an inert, aprotic solvent like dichloromethane (DCM) or acetone to dissolve the reactants and prevent unwanted side reactions.[6][7]

Reaction Mechanism Diagram

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride leaving group.

Schotten_Baumann_Mechanism Figure 1: Mechanism of Amide Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline 2,6-Diethylaniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack AcylChloride Cinnamoyl Chloride (Electrophile) AcylChloride->Tetrahedral Amide N-(2,6-diethylphenyl)-3-phenylacrylamide Tetrahedral->Amide Collapse & Elimination of Cl⁻ HCl HCl (neutralized by base) Tetrahedral->HCl

Caption: Figure 1: Mechanism of Amide Formation.

Overall Synthetic Workflow

The synthesis is structured as a sequential, two-part process. The crude cinnamoyl chloride from Part 1 is often of sufficient purity to be used directly in Part 2, streamlining the overall workflow.[3]

workflow cluster_part1 Part 1: Acyl Chloride Synthesis cluster_part2 Part 2: Amide Formation A React Cinnamic Acid with Thionyl Chloride B Remove Excess SOCl₂ (Reduced Pressure) A->B C Obtain Crude Cinnamoyl Chloride B->C E Add Cinnamoyl Chloride (from Part 1) dropwise at 0°C C->E Use Directly D Dissolve 2,6-Diethylaniline & Triethylamine in DCM D->E F Reaction at Room Temp E->F G Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) F->G H Purify by Recrystallization or Column Chromatography G->H I Characterize Final Product H->I

Caption: Figure 2: Experimental Synthesis Workflow.

Materials and Reagents

Proper quantification and quality of reagents are paramount for reaction success.

CompoundMolar Mass ( g/mol )Density (g/mL)PurityHazards
trans-Cinnamic Acid148.16-≥98%Skin/Eye Irritant
Thionyl Chloride (SOCl₂)118.971.636≥99%Corrosive, Lachrymator, Reacts with Water
2,6-Diethylaniline149.230.963≥98%Harmful if Swallowed, Skin/Eye Irritant[8][9]
Triethylamine (Et₃N)101.190.726≥99%Flammable, Corrosive, Toxic
Dichloromethane (DCM)84.931.326Anhydrous, ≥99.8%Suspected Carcinogen, Volatile
Hydrochloric Acid (HCl)36.46~1.18 (37%)ACS GradeCorrosive, Causes Severe Burns
Sodium Bicarbonate (NaHCO₃)84.01-Saturated SolutionMild Irritant
Anhydrous MgSO₄ / Na₂SO₄120.37 / 142.04-Reagent Grade-

Experimental Protocols

Part 1: Synthesis of Cinnamoyl Chloride

This protocol is adapted from established methods for converting carboxylic acids to acyl chlorides.[3][10]

Procedure:

  • Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap (e.g., a bubbler leading to a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

  • Reagents: To the flask, add trans-cinnamic acid (7.41 g, 50 mmol). In a fume hood, carefully add thionyl chloride (7.3 mL, 100 mmol, 2.0 eq.).

  • Reaction: Stir the mixture and gently heat it to 70-80°C using an oil bath. Maintain this temperature for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The remaining yellowish oil or solid is crude cinnamoyl chloride.

  • Yield: The crude product is typically used without further purification.[3] Theoretical yield: 8.33 g.

Part 2: Synthesis of N-(2,6-diethylphenyl)-3-phenylacrylamide

This protocol employs the Schotten-Baumann conditions for amide synthesis.[6][7]

Procedure:

  • Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diethylaniline (7.46 g, 50 mmol) and triethylamine (8.4 mL, 60 mmol, 1.2 eq.) in 100 mL of anhydrous dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the solution to 0°C using an ice bath. Dissolve the crude cinnamoyl chloride (approx. 50 mmol) from Part 1 in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred aniline solution over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL) to remove excess triethylamine and unreacted aniline.

    • Saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid.

    • Brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude N-(2,6-diethylphenyl)-3-phenylacrylamide can be purified to obtain an analytically pure sample.

  • Recrystallization: A common and effective method for purifying solid acrylamides is recrystallization from an alcohol solvent like ethanol or methanol.[11] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form crystals, which are then collected by filtration.

  • Column Chromatography: If recrystallization is insufficient, purification can be achieved using silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexane.

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

    • ¹H and ¹³C NMR: Provides structural confirmation of the molecule.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[12]

    • Melting Point: A sharp melting point range indicates high purity.

Safety Precautions

Adherence to strict safety protocols is mandatory for this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[9]

  • Ventilation: All steps, especially those involving thionyl chloride, cinnamoyl chloride, and dichloromethane, must be performed in a certified chemical fume hood to avoid inhalation of toxic and corrosive vapors.[8][13][14]

  • Reagent Handling:

    • Thionyl Chloride: Is highly corrosive and reacts violently with water. Handle with extreme care.[14]

    • 2,6-Diethylaniline: Is harmful if swallowed and can cause skin and eye irritation. Avoid contact.[9]

    • Dichloromethane: Is a volatile solvent and a suspected carcinogen. Minimize exposure.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual reactive reagents before disposal.

References

  • PubChem. (n.d.). N-(2,6-diethylphenyl)-3-phenylacrylamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (1967). Purification of acrylamide. US3324180A.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2,6-Dimethylaniline. Retrieved from [Link]

  • Matsumoto, T. (n.d.). The Synthesis of Cinnamoyl Chloride. Nagano Technical College. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. JOCPR. Retrieved from [Link]

  • Google Patents. (1980). Process for producing 2,6-dialkylanilines. US4219503A.
  • PubChemLite. (n.d.). N-(2,6-diethylphenyl)-3-phenylacrylamide (C19H21NO). Retrieved from [Link]

  • Google Patents. (2008). Method for preparing cinnamyl cinnamate. CN101239910A.
  • Metasci. (n.d.). Safety Data Sheet 2,6-Diethylaniline. Retrieved from [Link]

  • MDPI. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]

  • JOCPR. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]

  • OC-Praktikum. (2006). Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. Retrieved from [Link]

  • Springer. (2005). Mechanisms of Acrylamide Formation. Chemistry and Safety of Acrylamide in Food. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Synthesis and Copolymerization of several N-substituted acrylamides. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2022). SYNTHESIS, CHARACTERIZATION, AND IN-SILICO STUDIES OF CINNAMIC ACID DERIVATIVES TOWARDS DENGUE VIRUS. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of α‐Aryl Acrylamides via Lewis‐Base‐Mediated Aryl/Hydrogen Exchange. Retrieved from [Link]

  • Patsnap Eureka. (2015). Method for producing 2, 6-diethyl-N-(2-propoxyethyl)phenylamine serving as pretilachlor intermediate. Retrieved from [Link]

  • Zenodo. (n.d.). Structural and Computational Studies of N-[(2,6- Diethylphenyl) carbamothioyl]-2,2- diphenylacetamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Quora. (2020). What is the Schottan-Baumann reaction? Retrieved from [Link]

  • Filo. (2025). Mechanism of schotten boumann reaction with step by step. Retrieved from [Link]

  • European Patent Office. (2019). PROCESS FOR THE PURIFICATION OF A SOLUTION COMPRISING ACRYLAMIDE MONOMER. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

Sources

Covalent docking protocols for N-phenylacrylamide kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Covalent Docking Protocols for N-phenylacrylamide Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rise of Targeted Covalent Inhibitors

In the landscape of modern drug discovery, particularly in oncology, targeted covalent inhibitors (TCIs) have experienced a renaissance.[1][2][3] Unlike their non-covalent counterparts that bind reversibly, TCIs form a stable, covalent bond with their target protein, often leading to prolonged duration of action, high potency, and the ability to target proteins with shallow binding pockets.[2][4] This approach has been particularly fruitful in the development of protein kinase inhibitors, with several FDA-approved drugs, such as Ibrutinib and Osimertinib, utilizing this mechanism to achieve remarkable clinical success.[5][6][7]

A frequently employed electrophilic "warhead" in these inhibitors is the N-phenylacrylamide moiety.[7][8] This group is designed to react with a nucleophilic amino acid residue, most commonly a cysteine, located in or near the ATP-binding site of the target kinase.[3][8][9] The rational design of these inhibitors heavily relies on computational methods to predict how the inhibitor will bind and react with its target. Covalent docking is a specialized molecular docking technique that has become indispensable for this purpose, allowing researchers to model the entire process from initial non-covalent binding to the final, covalently-bound complex.[4][10][11]

This guide provides a detailed overview of the principles and a practical protocol for performing covalent docking of N-phenylacrylamide kinase inhibitors, aimed at providing researchers with the foundational knowledge to implement this powerful technique in their drug discovery workflows.

The Chemistry of Inhibition: Mechanism of Action

The inhibitory action of N-phenylacrylamide-based compounds stems from a specific and targeted chemical reaction with a cysteine residue on the kinase. This reaction is a Michael addition, a well-understood organic reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound.[6]

In this context:

  • The Nucleophile: The deprotonated thiol group (thiolate) of a cysteine residue.

  • The Michael Acceptor: The α,β-unsaturated amide of the N-phenylacrylamide warhead.

The reaction proceeds via a nucleophilic attack of the cysteine thiolate on the β-carbon of the acrylamide, followed by protonation of the resulting enolate.[8] This forms a stable carbon-sulfur bond, effectively and often irreversibly inactivating the kinase. The structure-reactivity relationships of N-phenylacrylamides are critical, as substitutions on the acrylamide moiety can significantly influence reaction rates.[12][13][14]

G cluster_0 Michael Addition Mechanism Kinase_Cys Kinase-Cys-S⁻ (Nucleophile) Transition_State Transition State (Enolate Intermediate) Kinase_Cys->Transition_State Nucleophilic Attack Inhibitor Inhibitor-NH-CO-CH=CH₂ (N-phenylacrylamide warhead) Inhibitor->Transition_State Covalent_Complex Kinase-Cys-S-CH₂-CH₂-CO-NH-Inhibitor (Stable Covalent Adduct) Transition_State->Covalent_Complex Protonation

Caption: Mechanism of covalent bond formation.

Covalent Docking Software Landscape

A variety of academic and commercial software packages are available to perform covalent docking. The choice of software often depends on factors like accuracy, ease of use, computational cost, and available licenses. Each program employs a slightly different algorithm, but the general principle involves sampling the conformational space of the ligand in the binding pocket and then modeling the covalent bond formation.[1][5]

SoftwareDeveloperKey Features
CovDock (Schrödinger) Schrödinger, LLCIntegrated into the Maestro interface; uses Glide for initial non-covalent docking and Prime for minimization and scoring of the covalent complex.[6][10]
GOLD CCDCUses a genetic algorithm for flexible ligand docking and has specific protocols for covalent docking that require defining the reactive atoms.[1][15]
MOE (Molecular Operating Environment) Chemical Computing GroupProvides a dedicated covalent docking protocol with a user-friendly interface for setting up the reaction.[1][6]
AutoDock The Scripps Research InstituteA widely used open-source tool; covalent docking can be performed with specific scripts and preparation steps (e.g., AutoDockFR).[5][16][17][18]
ICM-Pro Molsoft LLCA comprehensive modeling suite that includes capabilities for covalent docking.[1]
Flare CressetUses the Lead Finder™ docking algorithm and supports a range of predefined covalent warheads and nucleophilic residues.[19][20]

A Generalized Covalent Docking Workflow

The process of covalent docking can be broken down into four main stages: Preparation, Docking, Analysis, and Validation. This protocol provides a generalized, software-agnostic workflow. For specific commands and settings, users must consult the documentation of their chosen software.

G cluster_workflow Covalent Docking Workflow PDB 1. Obtain Protein Structure (PDB) PrepProt 2. Protein Preparation - Add hydrogens - Assign charges - Define binding site PDB->PrepProt Docking 4. Covalent Docking - Non-covalent sampling - Covalent bond formation - Scoring & Ranking PrepProt->Docking Ligand 3. Ligand Preparation - Draw 2D structure - Generate 3D conformer - Define reactive 'warhead' Ligand->Docking Analysis 5. Results Analysis - Visual inspection - Pose clustering (RMSD) - Analyze interactions Docking->Analysis Validation 6. Protocol Validation - Re-docking native ligand Analysis->Validation

Caption: Generalized covalent docking workflow.

Protocol 1: Protein and Ligand Preparation

Objective: To prepare the kinase structure and the N-phenylacrylamide inhibitor for covalent docking.

1. Protein Structure Preparation a. Obtain Structure: Download the 3D structure of the target kinase from the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably one with a bound ligand to help identify the active site. b. Clean the Structure: Remove all non-essential molecules, such as water, ions, and co-solvents, unless they are known to be critical for binding. c. Protonation and Charge Assignment: Add hydrogen atoms to the protein structure and assign appropriate protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH (e.g., 7.4). This is a critical step as the nucleophilic cysteine needs to be in its reactive thiolate form. d. Define the Reactive Residue: Explicitly identify the cysteine residue that will form the covalent bond. The software needs to know which atom (the sulfur gamma, SG) will act as the nucleophile. e. Define the Binding Site: Define the docking grid or sphere around the active site where the ligand will be docked. This is typically centered on the location of a co-crystallized ligand or key active site residues.

2. Ligand Preparation a. Generate 3D Structure: Draw the 2D structure of the N-phenylacrylamide inhibitor and convert it to a 3D conformation. Generate multiple low-energy conformers if the software does not do this automatically during docking. b. Assign Charges: Assign partial atomic charges using a suitable force field (e.g., MMFF94, OPLS). c. Define the Warhead: This is the most crucial step for covalent docking. You must precisely define the atoms of the acrylamide group involved in the reaction. This typically involves specifying:

  • The electrophilic carbon atom (the β-carbon).
  • The atom to which the protein's nucleophile will attach.
  • The bond that is broken/modified during the reaction. Most modern docking programs have built-in functionalities for common warheads like acrylamide.[19]

Protocol 2: Performing and Analyzing the Covalent Docking

Objective: To run the covalent docking simulation and interpret the results to identify the most plausible binding mode.

1. Docking Execution a. Initial Non-Covalent Docking: Many covalent docking algorithms first perform a non-covalent docking simulation.[10] This step aims to find binding poses where the acrylamide warhead is in close proximity and correctly oriented towards the target cysteine residue. b. Covalent Attachment and Refinement: For the top-scoring non-covalent poses, the software then models the formation of the covalent bond.[10] This is followed by a minimization of the resulting protein-ligand complex to relieve any steric clashes and optimize the geometry of the newly formed bond and surrounding interactions. c. Scoring: The final poses are scored and ranked. Scoring functions for covalent docking are often complex, aiming to capture not only the non-covalent interactions (hydrogen bonds, hydrophobic contacts) but also the stability of the final covalent complex.[10] Some programs provide an "apparent affinity" score that combines these energetic contributions.[10]

2. Results Analysis a. Visual Inspection: The most important step is to visually inspect the top-ranked poses in a molecular graphics program. Check for a chemically sensible binding mode.

  • Does the inhibitor occupy the intended binding pocket?
  • Are key hydrogen bonds with the kinase hinge region formed?
  • Are the hydrophobic and electrostatic interactions favorable? b. Pose Evaluation (RMSD): The root-mean-square deviation (RMSD) is a key metric for evaluating docking accuracy, especially when a known crystal structure of the complex exists.[1] An RMSD value below 2.0 Å between the docked pose and the crystal structure is generally considered a successful prediction.[21] c. Interaction Analysis: Analyze the non-covalent interactions that stabilize the inhibitor's binding. These interactions are crucial for the initial recognition and positioning of the warhead for reaction.[4][22]

Protocol 3: Self-Validation of the Docking Protocol

Objective: To ensure the chosen docking parameters and software can reliably reproduce a known binding mode.

1. Re-docking Experiment a. Select a Validation System: Choose a kinase-inhibitor complex from the PDB where an N-phenylacrylamide inhibitor is covalently bound to a cysteine. b. Prepare and Dock: Separate the ligand from the protein. Prepare the protein and ligand as described in Protocol 1. c. Run the Docking: Use the exact same docking protocol and parameters that you intend to use for your unknown inhibitors to dock the ligand back into the protein's binding site. d. Assess Performance: Calculate the RMSD between the top-ranked docked pose and the original crystal structure pose. A low RMSD (e.g., < 2.0 Å) indicates that your protocol is reliable and can accurately reproduce the experimental binding mode.[20] This process builds confidence that the predictions for novel, uncharacterized inhibitors are trustworthy.

Conclusion

Covalent docking is a powerful computational tool that provides invaluable insights into the binding mechanisms of N-phenylacrylamide kinase inhibitors. By accurately predicting the geometry of the final covalent complex and the key non-covalent interactions that precede it, researchers can rationally design more potent and selective drug candidates. A carefully executed and validated docking protocol, as outlined in this guide, is a cornerstone of any modern structure-based drug design campaign targeting covalent kinase inhibitors.

References

  • A mechanistic study of thiol addition to N-phenylacrylamide - PubMed. (2022, November 23). PubMed. [Link]

  • Systematic Studies on the Protocol and Criteria for Selecting a Covalent Docking Tool. (2019, June 10). National Center for Biotechnology Information. [Link]

  • CovDock - Schrödinger. (n.d.). Schrödinger. [Link]

  • Target Specific Docking Using AutoDock4 | Free Docking Software Tutorial - YouTube. (2025, March 17). YouTube. [Link]

  • The covalent docking software landscape: features and applications in drug design - Oxford Academic. (2025, December 31). Oxford Academic. [Link]

  • The covalent docking software landscape: features and applications in drug design - PMC. (2025, December 31). National Center for Biotechnology Information. [Link]

  • Streamlining design for covalent inhibitors - Massachusetts Biotechnology Council. (2021, May 4). MassBio. [Link]

  • toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes | Bioinformatics Advances | Oxford Academic. (2022, November 29). Oxford Academic. [Link]

  • Systematic Study of the Glutathione (GSH) Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution | Journal of Medicinal Chemistry - ACS Publications. (2020, September 23). ACS Publications. [Link]

  • Characterization of covalent binding of tyrosine kinase inhibitors to plasma proteins - PubMed. (2020, July 24). PubMed. [Link]

  • Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution - PubMed. (2020, October 22). PubMed. [Link]

  • SeeSAR Covalent Docking Guide - BioSolveIT. (n.d.). BioSolveIT. [Link]

  • Systematic Analysis of Covalent and Allosteric Protein Kinase Inhibitors - PubMed. (2023, August 1). PubMed. [Link]

  • Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors - MDPI. (2023, March 23). MDPI. [Link]

  • Systematic Study of the Glutathione (GSH) Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Two-Step Covalent Docking with Attracting Cavities | Journal of Chemical Information and Modeling - ACS Publications. (n.d.). ACS Publications. [Link]

  • Theory and Applications of Covalent Docking in Drug Discovery - Semantic Scholar. (2015, January 27). Semantic Scholar. [Link]

  • State-of-the-art covalent virtual screening with AlphaFold3 | bioRxiv. (2025, March 19). bioRxiv. [Link]

  • Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling - MDPI. (2022, January 17). MDPI. [Link]

  • Covalent Docking Identifies a Potent and Selective MKK7 Inhibitor - PubMed. (2019, January 17). PubMed. [Link]

  • List of the most popular software's and websites utilized for covalent docking. (n.d.). ResearchGate. [Link]

  • Docking-Informed Machine Learning for Kinome-wide Affinity Prediction - ACS Publications. (2024, December 10). ACS Publications. [Link]

  • Protein-ligand docking - Cresset Group. (n.d.). Cresset Group. [Link]

  • tutorial covalent – ADFR - Center for Computational Structural Biology. (2019, April 18). Center for Computational Structural Biology. [Link]

  • Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles - PMC. (2013, May 20). National Center for Biotechnology Information. [Link]

  • Advances in reversible covalent kinase inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Covalent inhibitors: An ambitious approach for the discovery of newer oncotherapeutics. (2023, October 4). ResearchGate. [Link]

  • Controlling the Covalent Reactivity of a Kinase Inhibitor with Light - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Scheme describing the workflow of covalent docking in drug discovery - ResearchGate. (n.d.). ResearchGate. [Link]

  • Exploratory Covalent Docking of Michael-Acceptor Natural Products at Reactive Cysteines in Cancer Tyrosine Kinases - MDPI. (2025, November 25). MDPI. [Link]

Sources

Troubleshooting & Optimization

Amide Coupling with Electron-Deficient Anilines: Troubleshooting & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Coupling electron-deficient anilines (e.g., nitroanilines, polyfluoroanilines, or aminopyridines) with carboxylic acids is a notorious bottleneck in medicinal and synthetic chemistry. Because electron-withdrawing substituents severely deplete the electron density of the nitrogen lone pair, the amine's nucleophilicity is drastically reduced[1].

When standard coupling reagents are deployed, the activation of the carboxylic acid occurs normally, but the subsequent nucleophilic attack by the deactivated aniline stalls. This kinetic delay allows competing side reactions—such as hydrolysis, epimerization, and reagent degradation—to dominate the reaction pathway[2][3]. This guide provides causal troubleshooting, logical workflows, and self-validating protocols to overcome these challenges.

Diagnostic Workflow

Before abandoning a synthetic route, use the decision matrix below to identify the most thermodynamically and kinetically favorable activation strategy for your specific substrate.

G Start Carboxylic Acid + Electron-Deficient Aniline Base Is the substrate acid-sensitive (e.g., Boc)? Start->Base Standard Acyl Fluoride Generation (TFFH or Deoxo-Fluor) Base->Standard No Ghosez Neutral Acid Chloride (Ghosez's Reagent) Base->Ghosez Yes Evaluate Evaluate Conversion Standard->Evaluate Ghosez->Evaluate Catalytic Borate-Catalyzed Direct Amidation Evaluate->Catalytic <20% Yield Success Desired Amide Isolated Evaluate->Success >80% Yield Catalytic->Success

Decision matrix for selecting activation strategies for deactivated anilines.

Troubleshooting FAQs

Q: I used HATU/DIPEA, but LC-MS shows a major byproduct corresponding to the addition of a tetramethyluronium fragment to my aniline. What happened? A: You are observing the direct guanylation of your amine. Uronium-based reagents like HATU actually exist as guanidinium N-oxides in solution. Because your electron-deficient aniline is too weak to attack the bulky, activated OAt-ester, it instead attacks the highly electrophilic carbon of the HATU reagent itself. This forms a stable, dead-end tetramethylguanidine byproduct. Causal Fix: Pre-activate the carboxylic acid with HATU for at least 10 minutes before introducing the aniline. If guanylation persists, abandon uronium reagents and switch to an acid halide strategy.

Q: My EDC/HOBt coupling yielded a byproduct with the exact mass of my carboxylic acid + EDC. Why? A: This is the classic N-acylurea rearrangement. The carboxylic acid reacts with EDC to form an O-acylisourea intermediate. If the weak aniline fails to attack this intermediate rapidly, the intermediate undergoes an intramolecular O-to-N acyl migration, forming an unreactive N-acylurea[2]. Causal Fix: Ensure HOBt or HOAt is present in a slight excess to immediately trap the O-acylisourea as an OBt/OAt ester. If the ester remains unreactive, you must increase the electrophilicity of the carbonyl using Ghosez's reagent or TFFH.

Q: I need to form an acid chloride to force the coupling, but my substrate contains acid-labile Boc-protecting groups. How do I avoid deprotection? A: Use Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). Traditional chlorinating agents like thionyl chloride or oxalyl chloride generate HCl gas, which cleaves Boc groups and degrades sensitive heterocycles. Ghosez's reagent converts carboxylic acids to acid chlorides under strictly neutral conditions, yielding a harmless neutral amide (N,N-dimethylisobutyramide) as the only byproduct[4][5].

Q: Even with acid chlorides, my sterically hindered, highly deactivated aniline (e.g., 2,6-dichloroaniline) won't couple. What is the next step? A: Transition to acyl fluorides. Acyl fluorides (generated via TFFH or Deoxo-Fluor) are uniquely suited for this niche: the strong C–F bond makes them highly resistant to background hydrolysis, yet their lack of steric bulk and high electrophilicity make them remarkably reactive toward weak, hindered amines[6]. Alternatively, modern borate-catalyzed direct amidations can drive the reaction by coordinating both the acid and the weak amine simultaneously.

Reagent Selection Matrix

To facilitate easy comparison, the following table summarizes the quantitative and qualitative profiles of coupling strategies when applied to electron-deficient anilines.

Coupling StrategyActive IntermediateTypical Yield (Weak Amines)Epimerization RiskPrimary Byproduct RiskBest Application
EDC / HOBt [2]OBt Ester< 20%ModerateN-acylureaStandard aliphatic amines; avoid for deactivated anilines.
HATU / DIPEA [7]OAt Ester20% - 40%LowTetramethylguanidineModerately deactivated anilines; requires pre-activation.
Ghosez's Reagent [5]Acid Chloride70% - 90%High (if base added)None (Neutral amide)Highly deactivated anilines; acid-sensitive substrates (Boc/Cbz).
TFFH / Deoxo-Fluor Acyl Fluoride75% - 95%LowNoneSterically hindered, ultra-weak nucleophiles.
Borate Catalysis Boron-Mixed Anhydride60% - 85%LowWaterGreen chemistry scale-up; unreactive heterocyclic amines.

Self-Validating Experimental Protocols

A robust protocol must include in-process analytical checks to ensure the failure of a reaction is isolated to the coupling step, not the activation step.

Protocol A: Neutral Acid Chloride Coupling via Ghosez's Reagent

Designed for acid-sensitive substrates and highly deactivated anilines[4][5].

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M) under an inert N₂ atmosphere. Cool to 0 °C.

  • Reagent Addition: Add Ghosez's reagent (1.1 eq) dropwise. Remove the ice bath and stir at room temperature for 1–2 hours.

  • Self-Validation Check: Withdraw a 5 µL aliquot and quench it into 100 µL of anhydrous methanol. Analyze via LC-MS. You must observe >95% conversion to the corresponding methyl ester. If the methyl ester is not present, the acid chloride has not formed; do not proceed to step 4.

  • Coupling: Add the electron-deficient aniline (1.2 eq) followed by 2,6-lutidine (2.0 eq). Note: 2,6-lutidine is chosen over DIPEA because its steric bulk prevents it from acting as a competing nucleophile, serving strictly as an acid scavenger[8].

  • Completion: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃ and extract with DCM.

Protocol B: Acyl Fluoride Generation via TFFH

Designed for sterically hindered, ultra-deactivated anilines where acid chlorides fail.

  • Activation: Dissolve the carboxylic acid (1.0 eq) and TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (2.5 eq) and stir at room temperature for 30 minutes.

  • Self-Validation Check: The quantitative formation of the acyl fluoride can be confirmed by ¹⁹F NMR (look for a characteristic signal between +30 to +40 ppm). Alternatively, quench an aliquot with a highly reactive standard amine (e.g., benzylamine) to confirm activation via LC-MS.

  • Coupling: Add the electron-deficient aniline (1.1 eq). For severely hindered substrates, elevate the temperature to 40–60 °C.

  • Completion: Stir for 12–24 hours. Dilute with EtOAc and wash extensively with 5% LiCl aqueous solution to remove DMF and uronium byproducts.

References

1.[1] Intermediate knowledge enhanced the performance of the amide coupling yield prediction model - PMC. National Institutes of Health (NIH).[Link] 2.[8] Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - PMC. National Institutes of Health (NIH).[Link] 3. Borate-catalysed direct amidation reactions of coordinating substrates. Chemical Science (RSC Publishing).[Link] 4.[5] Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC. National Institutes of Health (NIH).[Link] 5.[6] Amide synthesis by acylation. Organic Chemistry Portal.[Link] 6.[7] Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry (ACS Publications).[Link] 7.[4] Scientific Letter - Atlanchim Pharma. Atlanchim Pharma.[Link] 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).[Link] 9.[2] How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate.[Link] 10.[3] Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2,6-Diethylaniline Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #ACYL-26DEA-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive & Technical Overview

The Challenge: The "Orthogonal Shield" Acylating 2,6-diethylaniline is not a standard amide coupling. The two ethyl groups at the ortho positions create a significant steric barrier (A-value ~1.75 kcal/mol per group) that effectively shields the nitrogen lone pair. This reduces the nucleophilicity of the amine by preventing the optimal trajectory (Burgi-Dunitz angle) required for attacking the carbonyl carbon of the acylating agent.

Standard protocols (EDC/NHS, DCC) often fail here because the activated ester intermediate is not electrophilic enough to overcome this steric repulsion before decomposing or hydrolyzing. Success requires shifting the mechanism toward high-energy acyl donors (acid chlorides, mixed anhydrides) or entropy-driven coupling agents (T3P).

Troubleshooting Guide (Q&A)

Q1: I am using EDC/HOBt and seeing <5% conversion after 24 hours. Is my reagent bad?

Diagnosis: The reagent is likely fine, but the method is chemically mismatched. Technical Explanation: Carbodiimide couplings rely on the formation of an O-acylisourea intermediate. For sterically hindered amines like 2,6-diethylaniline, the rate of nucleophilic attack by the amine is slower than the rate of rearrangement or hydrolysis of this intermediate. Solution:

  • Immediate Action: Switch to T3P (Propylphosphonic Anhydride) . T3P forms a highly reactive cyclic mixed anhydride that is less sensitive to steric bulk.

  • Alternative: If T3P is unavailable, convert your carboxylic acid to its Acid Chloride using oxalyl chloride/DMF in situ before adding the amine.

Q2: My acid chloride reaction turns black and yields a sticky gum. What went wrong?

Diagnosis: Likely uncontrolled exotherm or oxidation due to lack of an acid scavenger, leading to polymerization or aniline oxidation. Technical Explanation: Acid chlorides generate HCl as a byproduct. In the absence of a base, the pH drops drastically, protonating the remaining amine (rendering it non-nucleophilic) and promoting side reactions. Solution:

  • Protocol Adjustment: Use Schotten-Baumann conditions . Dissolve the amine in glacial acetic acid and add saturated aqueous Sodium Acetate (NaOAc). The acetate acts as a buffer, neutralizing HCl instantly while keeping the amine in its free-base form for reaction.

  • Temperature Control: Maintain reaction temperature between 0–10°C during addition, then allow to warm.

Q3: I’m seeing the starting material and the carboxylic acid, but no product. Can I just reflux it longer?

Diagnosis: Thermodynamic stall. Refluxing often leads to decarboxylation or degradation rather than coupling if the activation energy barrier isn't lowered. Solution:

  • Catalysis: Add DMAP (4-Dimethylaminopyridine) at 10 mol%. DMAP acts as a nucleophilic catalyst, attacking the acyl donor to form a highly electrophilic N-acylpyridinium ion, which is much more reactive toward the hindered aniline than the original anhydride or ester.

Q4: How do I purify the product? It co-elutes with the aniline.

Diagnosis: 2,6-diethylaniline is lipophilic and smears on silica. Solution:

  • Chemical Wash: Exploiting the basicity difference is key. The amide product is non-basic.

    • Dissolve crude in EtOAc.

    • Wash 3x with 1M HCl . This protonates and pulls unreacted 2,6-diethylaniline into the aqueous layer.

    • Wash organic layer with NaHCO₃ (to remove acid) and Brine.

    • The organic layer now contains pure amide.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (T3P Coupling)

Recommended for high-value substrates or late-stage functionalization.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2,6-Diethylaniline (1.1 equiv)

  • T3P (50% w/w in EtOAc, 1.5 equiv)

  • Pyridine or DIPEA (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step:

  • Dissolution: Charge Carboxylic Acid (1.0 eq) and Pyridine (2.5 eq) in EtOAc (5-10 volumes) at 0°C.

  • Activation: Add T3P solution dropwise. Stir for 20 minutes. Note: T3P activates the acid to a mixed anhydride.

  • Addition: Add 2,6-Diethylaniline (1.1 eq) slowly.

  • Reaction: Allow to warm to room temperature (20-25°C). Stir for 2-4 hours. Monitor by HPLC/TLC.

  • Workup: Quench with water. Wash organic layer with 1M HCl (removes pyridine/aniline), then Sat. NaHCO₃ (removes unreacted acid).

  • Yield Expectation: >85% isolated yield.

Protocol B: The "Industrial Workhorse" (Acid Chloride/Schotten-Baumann)

Recommended for scale-up and robust substrates (e.g., Lidocaine synthesis).

Reagents:

  • Acid Chloride (1.1 equiv)

  • 2,6-Diethylaniline (1.0 equiv)

  • Glacial Acetic Acid (Solvent)[1]

  • Sodium Acetate (NaOAc) (50% aq. solution)

Step-by-Step:

  • Prep: Dissolve 2,6-Diethylaniline (1.0 eq) in Glacial Acetic Acid (3-5 volumes). Chill to 10°C.

  • Addition: Add Acid Chloride (1.1 eq) dropwise. Caution: Exothermic.

  • Buffering: Immediately add NaOAc solution (2.0 eq). A precipitate (product) often forms rapidly.

  • Completion: Stir for 30-60 mins.

  • Isolation: Pour mixture into ice water. Filter the solid precipitate.[1] Wash with water until filtrate is neutral.

  • Yield Expectation: 70-90%.

Data & Comparison

Table 1: Coupling Reagent Efficiency for 2,6-Diethylaniline Acylation

Reagent SystemMechanism TypeTypical YieldReaction TimeSuitability
EDC / HOBt Carbodiimide< 10%24-48 hrsNot Recommended. Steric failure.
HATU / DIPEA Uronium40-60%12 hrsModerate. Expensive for scale-up.
Acid Chloride / Base Nucleophilic Subst.80-95% 1-2 hrsExcellent. Best for simple acyl groups.
T3P / Pyridine Cyclic Anhydride88-98% 2-4 hrsSuperior. Best for chiral/complex acids.
DCC / DMAP Catalytic Transfer50-70%12-24 hrsGood, but DCU removal is difficult.

Visualizations

Figure 1: Decision Tree for Reaction Optimization

Caption: Logical flow for selecting the optimal acylation method based on substrate sensitivity and availability.

AcylationDecisionTree Start Start: Acylate 2,6-Diethylaniline CheckAcid Is the Acyl Group Sensitive (Chiral/Epimerizable)? Start->CheckAcid SensitiveYes Yes: Avoid harsh activation CheckAcid->SensitiveYes High Risk SensitiveNo No: Robust substrate CheckAcid->SensitiveNo Low Risk UseT3P Protocol A: T3P Coupling (Low Epimerization, High Yield) SensitiveYes->UseT3P CheckCommercial Is Acid Chloride Commercially Available? SensitiveNo->CheckCommercial CommYes Yes CheckCommercial->CommYes CommNo No CheckCommercial->CommNo UseSchotten Protocol B: Schotten-Baumann (Acid Chloride + NaOAc) CommYes->UseSchotten MakeInSitu Generate Acid Chloride in situ (Oxalyl Chloride/DMF) CommNo->MakeInSitu MakeInSitu->UseSchotten Proceed to

Figure 2: The Steric Barrier & DMAP Catalysis Mechanism

Caption: How DMAP overcomes the steric wall created by ethyl groups (red) by forming an extended electrophile (N-acylpyridinium).

Mechanism cluster_0 Catalytic Cycle Aniline 2,6-Diethylaniline (Low Nucleophilicity) AcylDonor Acyl Anhydride (Electrophile) Aniline->AcylDonor Direct Attack (Blocked by Sterics) Intermediate N-Acylpyridinium Ion (Super-Electrophile) AcylDonor->Intermediate + DMAP (Fast Activation) DMAP DMAP Catalyst Product Sterically Hindered Amide Intermediate->Product + Aniline (Successful Attack)

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.

  • Archimica. (2024).[2] Propylphosphonic Anhydride (T3P®) – The Water Scavenger for Coupling Reactions.

  • Reilly, T. (1999). The Synthesis of Lidocaine: A Multi-Step Synthesis. University of Massachusetts Amherst.

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition.

Sources

Validation & Comparative

1H NMR characterization of N-(2,6-diethylphenyl)-3-phenylacrylamide isomers

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison Guide to the Analytical Resolution of E and Z Cinnamamide Geometries

Executive Summary

The definitive structural characterization of alkene stereoisomers is a critical quality control step in drug development, as the spatial geometry of a pharmacophore directly dictates its receptor binding affinity and pharmacokinetic profile. For N-(2,6-diethylphenyl)-3-phenylacrylamide (a sterically hindered cinnamamide derivative), distinguishing between the E (trans) and Z (cis) isomers requires a robust analytical strategy.

This guide objectively compares the performance, theoretical grounding, and practical execution of 1D


H NMR  versus 2D NOESY NMR  for the structural elucidation of these isomers. By synthesizing theoretical physics with field-proven experimental causality, this document provides a self-validating framework for analytical chemists.

Analytical Strategy: 1D vs. 2D NMR Approaches

The First-Line Screen: 1D H NMR and the Karplus Relationship

The standard 1D


H NMR experiment relies on through-bond scalar coupling (

-coupling) to deduce relative stereochemistry. The vicinal coupling constant (

) between the vinylic protons (H-

and H-

) is mathematically governed by the Karplus equation, which correlates the coupling magnitude with the dihedral angle between the coupled protons[1].
  • Performance in E-Isomers: In the trans configuration, the dihedral angle is approximately 180°, maximizing orbital overlap. This results in a characteristically large coupling constant of 15.0 – 16.5 Hz [2].

  • Performance in Z-Isomers: In the cis configuration, the dihedral angle is near 0°. The reduced orbital overlap yields a significantly smaller coupling constant of 10.0 – 12.5 Hz .

Limitations: While 1D NMR is rapid and quantitative for determining isomeric ratios, it can fail if the vinylic protons exhibit chemical shift equivalence (accidental isochrony), collapsing the signals into a singlet where


-coupling cannot be directly extracted.
The Definitive Spatial Resolution: 2D NOESY NMR

When 1D data is ambiguous, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) serves as the definitive alternative. NOESY bypasses through-bond limitations by mapping through-space dipole-dipole cross-relaxation. The intensity of an NOE cross-peak is proportional to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


, meaning it only detects protons within a spatial proximity of < 5 Å.
  • Performance in E-Isomers: The trans geometry places the vinylic H-

    
     in close spatial proximity to the ortho-protons of the phenyl ring, generating a strong NOE cross-peak.
    
  • Performance in Z-Isomers: The cis geometry forces the phenyl ring and the carboxamide group onto the same face of the alkene. This creates a highly diagnostic, definitive NOE cross-peak between the ortho-protons of the phenyl ring and the amide NH (or the N-aryl protons of the 2,6-diethylphenyl group).

Quantitative Comparative Data

The following table summarizes the diagnostic parameters used to differentiate the isomers.

Diagnostic ParameterE-Isomer (Trans)Z-Isomer (Cis)Analytical Significance

(Vinylic Coupling)
15.0 – 16.5 Hz10.0 – 12.5 HzPrimary 1D diagnostic for alkene geometry.
H-

Chemical Shift (

)
~6.5 – 6.8 ppm~6.0 – 6.3 ppmZ-isomer H-

is shielded by the magnetic anisotropy of the cis-phenyl ring.
NOE: Phenyl-ortho ↔ Amide NH AbsentStrong Definitive 2D confirmation of cis spatial folding.
NOE: H-

↔ Phenyl-ortho
Strong Weak / AbsentConfirms trans relationship in the E-isomer.

Visualizing the Analytical Logic

NMR_Workflow Start Synthesized Mixture N-(2,6-diethylphenyl)-3-phenylacrylamide Prep Sample Preparation (DMSO-d6 optimizes NH visibility) Start->Prep OneD 1D 1H NMR Acquisition (Extract 3J_HH) Prep->OneD Decision1 Vicinal Coupling Constant (H-alpha & H-beta) OneD->Decision1 E_Isomer_1D E-Isomer Candidate (J = 15-16 Hz) Decision1->E_Isomer_1D J > 14 Hz Z_Isomer_1D Z-Isomer Candidate (J = 10-12 Hz) Decision1->Z_Isomer_1D J < 12 Hz TwoD 2D NOESY Acquisition (Through-space < 5 Å) E_Isomer_1D->TwoD Z_Isomer_1D->TwoD Decision2 Key NOE Correlations TwoD->Decision2 E_Final Confirmed E-Isomer (NOE: H-beta to ortho-Phenyl) Decision2->E_Final Trans spatial arrangement Z_Final Confirmed Z-Isomer (NOE: ortho-Phenyl to Amide NH) Decision2->Z_Final Cis spatial arrangement

Analytical workflow for NMR-based differentiation of E and Z cinnamamide isomers.

NOE_Logic Isomer Isomeric State E_Iso E-Isomer (Trans) Isomer->E_Iso Z_Iso Z-Isomer (Cis) Isomer->Z_Iso NOE_E1 Strong NOE: H-beta ↔ Ortho-Phenyl E_Iso->NOE_E1 NOE_E2 Strong NOE: H-alpha ↔ Amide NH E_Iso->NOE_E2 NOE_Z1 Strong NOE: Ortho-Phenyl ↔ Amide NH Z_Iso->NOE_Z1 NOE_Z2 Strong NOE: Ortho-Phenyl ↔ N-Aryl Protons Z_Iso->NOE_Z2

Logical decision tree mapping definitive NOE spatial correlations to alkene geometry.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every parameter choice is grounded in physical causality to prevent artifact generation.

Protocol 1: Optimized Sample Preparation
  • Mass Optimization: Weigh exactly 5–10 mg of the purified compound.

    • Causality: Concentration must be high enough for 2D NOESY signal-to-noise (S/N) ratios, but low enough to prevent viscosity-induced line broadening which obscures

      
      -coupling measurements.
      
  • Solvent Selection: Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (rather than standard CDCl3).

    • Causality: DMSO-d6 acts as a strong hydrogen-bond acceptor. It drastically slows down the chemical exchange rate of the amide NH proton, sharpening the signal and making it highly visible for critical NOE correlations in the Z-isomer.

  • Filtration: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove paramagnetic particulate matter that could accelerate

    
     relaxation and destroy NOE signals.
    
Protocol 2: 1D H Quantitative Acquisition
  • Tuning and Shimming: Lock onto the deuterium signal and shim the Z1-Z5 gradients until the residual DMSO-d6 pentet has a Full Width at Half Maximum (FWHM) of < 1.0 Hz.

  • Relaxation Delay (D1): Set D1 to 2.0 – 3.0 seconds.

    • Causality: Accurate integration is required to determine the E:Z ratio in a mixture. If D1 is shorter than

      
       of the slowest relaxing proton, the integrations will be artificially skewed, invalidating the quantitative aspect of the assay.
      
  • Acquisition: Acquire 16–32 scans using a 30° excitation pulse. Process with a zero-filling factor of 2 and an exponential line broadening of 0.3 Hz.

Protocol 3: 2D NOESY Artifact-Free Acquisition
  • Pulse Sequence: Select a gradient-selected NOESY sequence (e.g., noesygpph).

    • Causality: Pulsed field gradients suppress zero-quantum coherence artifacts that often mimic NOE cross-peaks between strongly coupled vinylic protons.

  • Mixing Time (

    
    ):  Set 
    
    
    
    strictly to 300 – 400 ms.
    • Causality: N-(2,6-diethylphenyl)-3-phenylacrylamide is a small molecule (MW = 279.38 g/mol ) with a short rotational correlation time (

      
      ). In the extreme narrowing limit (
      
      
      
      ), NOE cross-peaks are positive. A 300-400 ms mixing time allows sufficient cross-relaxation to build up detectable NOE signals without entering the spin-diffusion regime (where indirect, secondary NOEs complicate spatial assignments).
  • Acquisition & Processing: Acquire 2048 data points in the direct dimension (

    
    ) and 256 increments in the indirect dimension (
    
    
    
    ). Process using a squared sine-bell window function in both dimensions to enhance resolution and minimize truncation artifacts.

References

  • Synthesis and biological evaluation of (E)-cinnamic acid, (E)-2-styrylthiazole and (E)-2-[2-(naphthalen-1-yl)vinyl]thiazole derivatives. Semantic Scholar. Available at:[Link]

  • Proton-Stabilized Photochemically Reversible E/Z Isomerization of Spiropyrans. National Library of Medicine (NIH). Available at:[Link]

  • Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. SMBST College. Available at:[Link]

Sources

Comparing reactivity of acrylamides vs. allenamides as covalent warheads

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist in covalent drug discovery, I have witnessed the renaissance of Targeted Covalent Inhibitors (TCIs). For the past decade, the field has been heavily anchored by a single, highly successful electrophilic warhead: the acrylamide . Found in blockbuster drugs like Osimertinib and Ibrutinib, acrylamides offer a finely tuned balance of stability and reactivity.

However, as we push the boundaries of the "druggable proteome," researchers are actively exploring bioisosteres that can target distinct microenvironments, overcome resistance mutations, or engage non-canonical nucleophiles. Enter the allenamide —an emerging, highly reactive cumulative diene system.

This guide provides an in-depth, objective comparison between acrylamides and allenamides, complete with mechanistic insights, kinetic data, and self-validating experimental workflows to help you select the optimal warhead for your drug development pipeline.

Mechanistic Profiling: Acrylamides vs. Allenamides

The fundamental difference between these two warheads lies in their electronic distribution and geometric trajectory during nucleophilic attack.

  • Acrylamides (

    
    -unsaturated amides):  These act as classic Michael acceptors. The reaction with a nucleophile (typically a deprotonated cysteine thiolate) proceeds via a planar 
    
    
    
    trajectory. Because acrylamides are relatively weak electrophiles, they rely heavily on the initial non-covalent binding affinity (
    
    
    ) to position the warhead precisely adjacent to the target cysteine, driving the inactivation rate (
    
    
    ). This proximity-driven mechanism is the cornerstone of their safety profile, minimizing off-target toxicity.
  • Allenamides (Cumulative dienes): Allenamides feature an

    
    -hybridized central carbon flanked by 
    
    
    
    carbons. This orthogonal geometry alters the spatial requirements for nucleophilic attack. As demonstrated by, replacing an acrylamide with an allenamide in an EGFR inhibitor scaffold yields a highly reactive bioisostere. Allenamides undergo conjugate addition with thiols to form stable vinyl thioether adducts. Furthermore, their unique electronics allow them to occasionally target less nucleophilic residues, such as histidine, in specific protein microenvironments ().

KineticModel E Target Protein (E) EI Reversible Complex (E·I) E->EI K_i (Affinity) I Covalent Inhibitor (I) I->EI K_i (Affinity) EI_Cov Covalent Adduct (E-I) EI->EI_Cov k_inact (Reactivity)

Two-step kinetic model of targeted covalent inhibition (reversible binding followed by inactivation).

Quantitative Data Comparison

To objectively evaluate these warheads, we must look at their intrinsic reactivity. The standard metric is the pseudo-first-order degradation rate (


) in the presence of Glutathione (GSH), which serves as a surrogate for intracellular thiols.

The table below summarizes the comparative performance of standard acrylamide-based drugs versus an allenamide-optimized analog (Compound 14) targeting the EGFR kinase domain.

ParameterAcrylamides (e.g., Osimertinib)Allenamides (e.g., Compound 14)
Electrophilic Motif

-unsaturated carbonyl
Cumulative diene (C=C=C)
Reaction Mechanism Michael AdditionConjugate Addition
Primary Target Residue Cysteine (thiolate)Cysteine (thiolate), Histidine
GSH Reactivity (

)
~10.8 to 43.2

302.5

Relative Reactivity Baseline (1x)7x to 28x Higher
Geometric Trajectory Planar (

)
Orthogonal (

)
Clinical Status FDA-Approved (Multiple)Preclinical / Probe Development

Data synthesized from . The 7- to 28-fold increase in reactivity makes allenamides potent, but necessitates rigorous optimization of the reversible binding scaffold to prevent promiscuous off-target labeling.

Self-Validating Experimental Protocols

To accurately benchmark a novel allenamide against an acrylamide reference, you must employ orthogonal assays. As an application scientist, I design these protocols not just to generate data, but to inherently validate themselves through built-in controls.

Protocol A: Intrinsic Reactivity Profiling (GSH LC-MS Assay)

Causality: We measure intrinsic electrophilicity independent of protein binding. If a warhead is too reactive with GSH, it will likely be sequestered by off-target proteins or intracellular glutathione before reaching its target, leading to poor in vivo efficacy and high toxicity. Self-Validation: The inclusion of an unreactive internal standard (e.g., caffeine) ensures that any observed depletion of the inhibitor is due to covalent adduction, not precipitation, degradation, or LC-MS ionization suppression.

  • Preparation: Prepare a 10 mM stock of the inhibitor (acrylamide or allenamide) and a 10 mM stock of the internal standard (caffeine) in DMSO.

  • Reaction Matrix: Prepare a 5 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4) to mimic physiological pH.

  • Initiation: Mix the inhibitor (final concentration 100 µM) and internal standard (100 µM) into the GSH buffer. Incubate at 37°C.

  • Time-Course Sampling: At specific intervals (0, 15, 30, 60, 120, 240 mins), extract a 50 µL aliquot.

  • Quenching: Immediately crash the aliquot into 150 µL of ice-cold acetonitrile containing 1% formic acid. Why? The low pH protonates the GSH thiolate, instantly halting the nucleophilic attack and freezing the kinetic state.

  • Analysis: Centrifuge to remove precipitated GSH, and analyze the supernatant via LC-MS. Plot the natural log of the remaining inhibitor peak area (normalized to caffeine) versus time to calculate the pseudo-first-order rate constant (

    
    ).
    
Protocol B: Intact Protein Mass Spectrometry (Target Engagement)

Causality: High GSH reactivity does not guarantee specific protein labeling. Intact MS confirms the exact stoichiometry of the covalent adduct. We want to see a mass shift corresponding to exactly one inhibitor molecule (+1 adduct). Self-Validation: Running a parallel control with a mutant protein lacking the target nucleophile (e.g., an EGFR C797S mutant) is critical. If the allenamide still labels the C797S mutant, the warhead is promiscuous and reacting with non-targeted residues.

  • Incubation: Incubate 2 µM of recombinant wild-type kinase (e.g., EGFR T790M) with a 10-fold molar excess (20 µM) of the inhibitor in HEPES buffer (pH 7.5) for 2 hours at room temperature.

  • Mutant Control: Simultaneously, perform the exact same incubation using the Cysteine-to-Serine mutant (e.g., EGFR T790M/C797S).

  • Desalting: Pass the reactions through a Zeba Spin Desalting Column. Why? This removes all non-covalently bound inhibitor, ensuring that only irreversibly bound adducts are passed to the mass spectrometer.

  • LC-ESI-TOF MS: Analyze the desalted protein using electrospray ionization time-of-flight mass spectrometry.

  • Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass. A successful TCI will show >95% conversion to the[Protein + Inhibitor] mass in the WT sample, and 0% conversion in the mutant control.

Pathway EGF EGF Ligand EGFR EGFR Kinase EGF->EGFR PI3K PI3K / AKT Axis EGFR->PI3K Warhead Electrophilic Warhead (Acrylamide/Allenamide) Warhead->EGFR Covalent Inactivation Apop Apoptosis Warhead->Apop Pathway Shift Prolif Tumor Proliferation PI3K->Prolif

EGFR signaling pathway targeted by covalent inhibitors, preventing downstream PI3K/AKT activation.

Conclusion: Selecting the Right Warhead

Acrylamides remain the gold standard for targeting highly accessible, highly nucleophilic cysteines due to their tempered reactivity and proven clinical safety profiles. They are the "safe bet" when your non-covalent scaffold already possesses sub-nanomolar affinity.

However, allenamides represent a powerful tool in the medicinal chemist's arsenal when dealing with:

  • Poorly nucleophilic cysteines: The 7- to 28-fold increase in reactivity can force a reaction where an acrylamide fails.

  • Sterically constrained pockets: The linear, orthogonal geometry of the allene can bypass steric clashes that block planar acrylamides.

  • Non-canonical residues: Emerging data suggests allenamides can be tuned to target active-site histidines, opening up entirely new target classes previously deemed "undruggable" by traditional covalent modalities.

References

  • Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors. MedChemComm (National Institutes of Health / PMC).[Link]

  • Allenamides as Orthogonal Handles for Selective Modification of Cysteine in Peptides and Proteins. Angewandte Chemie.[Link]

  • Identification of an Allene Warhead That Selectively Targets a Histidine Residue in the Escherichia coli Oxidoreductase Enzyme DsbA. ACS Medicinal Chemistry Letters.[Link]

Definitive Guide: Validating Covalent Cysteine Binding via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals Focus: Comparative analysis of Intact Protein MS vs. LC-MS/MS Peptide Mapping for covalent inhibitor validation.

Executive Summary: The Covalent Renaissance

The resurgence of Targeted Covalent Inhibitors (TCIs)—exemplified by the FDA approval of KRAS G12C inhibitors like sotorasib—has shifted the drug discovery paradigm. Unlike reversible binders, TCIs rely on a two-step mechanism: initial non-covalent binding followed by the formation of a permanent bond with a nucleophilic residue, most commonly cysteine.

Validating this mechanism requires more than IC50 values; it demands physical proof of bond formation. This guide compares the two "Gold Standard" mass spectrometry (MS) methodologies used to validate covalent occupancy: Intact Protein Mass Spectrometry (for stoichiometry) and LC-MS/MS Peptide Mapping (for site specificity).

Part 1: Intact Protein Mass Spectrometry (The "Global View")

Intact Protein MS is the rapid-response unit of covalent validation. It treats the protein as a single entity, measuring the global mass shift (


Mass) induced by the drug.
The Mechanism

If a drug (Molecular Weight:


) binds covalently to a protein (

), the resulting complex will appear at a mass of:

(Note: For acrylamide warheads, there is no leaving group; the shift is exactly

.)
Workflow Diagram

Intact_Workflow Step1 Protein + Inhibitor Incubation Step2 Desalting / Cleanup (C4 Cartridge/SEC) Step1->Step2 Step3 LC-MS Analysis (TOF or Orbitrap) Step2->Step3 Step4 Deconvolution (Charge State -> Zero Charge) Step3->Step4 Step5 Occupancy Calculation Step4->Step5

Figure 1: Intact Protein MS workflow for determining covalent occupancy.

Experimental Protocol (Self-Validating System)
  • Incubation: Incubate recombinant protein (e.g., 1

    
    M) with the inhibitor (10 
    
    
    
    M) for 1–4 hours.
    • Control: Always run a DMSO-only control to establish the baseline protein mass.

  • Desalting: Use an online trap column (C4) or rapid SEC to remove non-covalently bound drug. Crucial: If the drug falls off during desalting, it is not covalent.

  • MS Acquisition:

    • Instrument: High-resolution Q-TOF or Orbitrap (Resolution > 15,000).

    • Source: ESI (Electrospray Ionization).[1]

    • Range: High

      
       range (standard proteins appear at 
      
      
      
      800–3000 with multiple charges).
  • Data Analysis: Deconvolute the raw multiply-charged spectra to the zero-charge state.

    • Success Metric: You observe two peaks: one at Mass(Protein) and one at Mass(Protein + Drug).

Calculating Occupancy


Part 2: LC-MS/MS Peptide Mapping (The "Pinpoint Verification")

While Intact MS proves something bound, Peptide Mapping proves where it bound. This "Bottom-Up" approach digests the protein into peptides to locate the specific modified cysteine.

The Logic of Specificity

This method relies on detecting a specific mass shift on a specific peptide sequence.

  • Challenge: You must prevent the "free" cysteines from reacting during sample prep.

  • Solution: Differential Alkylation.

Workflow Diagram

Peptide_Map_Logic Start Drug-Protein Complex Step1 Denature & Reduce (Urea/DTT) Start->Step1 Step2 CRITICAL: Alkylate Free Cysteines (e.g., Iodoacetamide) Step1->Step2 Caps non-drug sites Step3 Digestion (Trypsin/Glu-C) Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 Database Search (Variable Mod: +Drug Mass) Step4->Step5

Figure 2: Peptide mapping workflow emphasizing the differential alkylation step.

Experimental Protocol
  • Incubation: Same as Intact MS.

  • Denaturation & Reduction: Unfold the protein (6M Urea) and reduce disulfides (DTT/TCEP).

  • Alkylation (The Differentiator): Add a standard alkylating agent (e.g., Iodoacetamide, IAA) in excess.

    • Logic: IAA will cap all cysteines except the one already occupied by your drug.

    • Result: Target Cys = Modified by Drug; Other Cys = Carbamidomethylated (+57.02 Da).

  • Digestion: Trypsin is standard.[1][2] If the target Cys is near a Lys/Arg, use Chymotrypsin or Glu-C to avoid missed cleavages.

  • MS/MS Analysis: Use Collision Induced Dissociation (CID) or HCD.[1]

    • Validation: The MS/MS spectrum must show a contiguous series of b- and y-ions that "jump" in mass exactly at the position of the cysteine, corresponding to the drug's mass.

Part 3: Comparative Analysis

The following table contrasts the two methodologies to assist in experimental design.

FeatureIntact Protein MSPeptide Mapping (LC-MS/MS)
Primary Output Global Stoichiometry (0, 1, or 2 drugs bound)Exact Binding Site (Residue ID)
Throughput High (mins per sample)Low (hours per sample)
Resolution Low (Protein level)High (Amino Acid level)
Sample Prep Minimal (Desalting)Complex (Reduction, Alkylation, Digestion)
False Positives Non-Specific Binding: Cannot distinguish between Cys12 and Cys118 binding.Scrambling: Thiol-exchange during digestion can move the drug to a different cysteine.
Best Use Case Screening libraries; calculating

.[3]
Validating the "hit"; structural biology support.[3][4]

Expert Insights: Troubleshooting & Integrity

The "Scrambling" Artifact

Problem: During the denaturation/digestion step of Peptide Mapping, a reversible covalent inhibitor might detach from the target Cysteine and re-attach to a different nucleophile. Solution: Perform digestion at lower pH (pH 6.0–7.0) rather than the standard pH 8.0, as nucleophilic attack is pH-dependent. Alternatively, keep digestion times short (30 mins).

Calculating

For rigorous drug development, simple occupancy is insufficient. You must determine the potency of the covalent bond formation.

  • Method: Use Intact MS to measure % Occupancy at multiple time points (

    
    ) and drug concentrations (
    
    
    
    ).
  • Fit: Fit the data to the equation:

    
    
    This distinguishes between the affinity of the initial binding (
    
    
    
    ) and the rate of bond formation (
    
    
    ).
Verification of Covalency

The "Dilution Wash" Test: If you suspect your drug is a tight non-covalent binder rather than covalent:

  • Incubate Protein + Drug.[5]

  • Dilute the sample 100-fold or perform extensive dialysis.

  • Run Intact MS.[1][2][3][5][6][7]

    • Covalent: Drug remains bound.

    • Non-Covalent: Drug peak disappears/diminishes.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[4][7][8] Nature Reviews Drug Discovery.[8] Link

  • Bashore, C., et al. (2011). "Chemoproteomic methods for covalent drug discovery." PMC (NIH). Link

  • Thermo Fisher Scientific. (2025). "Top-down vs. Bottom-up Proteomics." Thermo Fisher Learning Center. Link

  • Nirula, et al. (2024). "A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor." ACS Pharmacology & Translational Science. Link

  • Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: N-(2,6-diethylphenyl)-3-phenylacrylamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-(2,6-diethylphenyl)-3-phenylacrylamide (also referred to as N-(2,6-diethylphenyl)cinnamamide) is a substituted organic amide often utilized in pharmacological research as an intermediate or active agent (e.g., in TRPV1 antagonist development).

Unlike simple acrylamide (a potent neurotoxin and U007 listed waste), this derivative possesses a cinnamamide backbone with significant steric hindrance.[1] While this modifies its reactivity profile, it must be managed as a hazardous organic waste due to its potential as a Michael acceptor and lack of comprehensive toxicological data.

Property Details
Chemical Structure C₁₉H₂₁NO
Molecular Weight 279.38 g/mol
Physical State Solid (typically white to off-white powder)
Primary Hazard Irritant (Skin/Eye/Respiratory); Potential Sensitizer; Acute Toxicity (Oral).[1][2]
Waste Classification Non-listed (Apply "Generator Knowledge" for Toxicity); Incineration required.[1]

Hazard Profile & Mechanistic Grounding

To ensure safety, we must understand why specific disposal methods are chosen.

The Acrylamide Moiety (The "Warhead")

The central concern is the


-unsaturated carbonyl group.
  • Mechanism: This group acts as an electrophile (Michael acceptor), capable of alkylating biological nucleophiles (like cysteine residues in proteins).[1]

  • Mitigation: Although the 3-phenyl group (cinnamamide structure) reduces electrophilicity compared to unsubstituted acrylamide via resonance stabilization and steric bulk, the compound remains reactive.

  • Disposal Implication: Waste streams must not be mixed with strong nucleophiles or oxidizers to prevent uncontrolled exothermic reactions or the formation of more toxic byproducts.[1]

Lipophilicity

The 2,6-diethylphenyl group makes this compound highly lipophilic.

  • Environmental Fate: If released, it will likely adsorb to soil and organic matter rather than dissolving freely in water.[1]

  • Disposal Implication: Do not discharge to sewer. Aqueous treatment is ineffective.[1] High-temperature incineration is the only validated destruction method.[1]

Operational Disposal Protocols

Solid Waste (Pure Compound & Contaminated Debris)

Applies to: Expired solids, contaminated gloves, weighing boats, and paper towels.

Protocol:

  • Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) or strong acids.[1]

  • Packaging:

    • Place solid waste in a clear, 6-mil polyethylene bag.

    • Self-Validating Step: Twist the bag neck, tape it effectively (gooseneck seal), and place it inside a second bag (double containment) to prevent particulate release.

  • Labeling:

    • Label as "Hazardous Waste - Toxic Solid, Organic." [1]

    • Explicitly write the chemical name: N-(2,6-diethylphenyl)-3-phenylacrylamide.

    • Note: Do not use vague terms like "Research Waste."

Liquid Waste (Solutions & Mother Liquors)

Applies to: Reaction mixtures, HPLC effluents, and dissolved stock solutions.

Protocol:

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.[1]

    • Acceptable: Acetone, Methanol, DMSO, Dichloromethane.

    • Prohibited: Peroxides, nitric acid solutions.[1]

  • Consolidation:

    • Pour into a dedicated "Organic Waste" carboy (HDPE or Glass).[1]

    • Halogen Rule: If dissolved in DCM/Chloroform, use the "Halogenated" stream. If in Acetone/Methanol, use "Non-Halogenated."[1]

  • Concentration Limit: If the concentration exceeds 5% (w/v), flag the container for "High BTU" incineration.

Decontamination of Spills

Workflow:

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.[1]

  • Containment: Cover spill with absorbent pads or vermiculite.[1]

  • Cleaning:

    • Wipe area with a soap/water solution first (surfactants help solubilize the lipophilic compound).[1]

    • Follow with a solvent wipe (Ethanol or Isopropanol) to remove residue.[1]

  • Disposal: All cleanup materials go into the Solid Waste stream (Section 3.1).[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the "Cradle-to-Grave" lifecycle for this compound within the laboratory.

Disposal_Workflow Start Waste Generation (N-(2,6-diethylphenyl)-3-phenylacrylamide) Decision_State Physical State? Start->Decision_State Solid_Path Solid / Debris (Powder, Gloves, Wipes) Decision_State->Solid_Path Solid Liquid_Path Liquid Solution (Solvents, Mother Liquor) Decision_State->Liquid_Path Liquid Bagging Double Bag (6-mil poly) Gooseneck Seal Solid_Path->Bagging Solvent_Check Halogenated Solvent? Liquid_Path->Solvent_Check Labeling Label: 'Toxic Organic Solid' List Chemical Name Bagging->Labeling Halo_Stream Halogenated Waste Carboy (Red Tag) Solvent_Check->Halo_Stream Yes (DCM, CHCl3) NonHalo_Stream Non-Halogenated Carboy (Clear/Yellow Tag) Solvent_Check->NonHalo_Stream No (Acetone, MeOH) EHS_Pickup EHS Pickup (High Temp Incineration) Halo_Stream->EHS_Pickup NonHalo_Stream->EHS_Pickup Labeling->EHS_Pickup

Caption: Operational decision matrix for segregating N-(2,6-diethylphenyl)-3-phenylacrylamide waste streams based on physical state and solvent carrier.

Regulatory Compliance (RCRA)[1][3]

While this specific CAS is not explicitly listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists, it must be managed under the "Generator Knowledge" clause (40 CFR 262.11).

  • Determination: Due to the acrylamide structural motif and lack of definitive LD50 data for this specific derivative, the generator must conservatively classify it as Toxic .

  • Waste Codes:

    • If pure/unused: Manage as Non-Regulated Chemical Waste (if no ignitability/corrosivity), but best practice dictates incineration.[1]

    • If in solvent: Apply codes relevant to the solvent (e.g., F003 for Acetone, D001 for Ignitability).

Self-Validating Compliance Check:

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]

  • American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS.org.[1] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.